

# Application Note: A Scalable Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate

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## Compound of Interest

Compound Name: Methyl 4-(pyridin-3-yloxy)benzoate

Cat. No.: B1420965

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## Introduction

**Methyl 4-(pyridin-3-yloxy)benzoate** is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its diaryl ether motif is a common feature in a variety of biologically active molecules. This application note provides a detailed protocol for a scalable synthesis of **Methyl 4-(pyridin-3-yloxy)benzoate** via an Ullmann condensation reaction. The presented methodology is robust, employs readily available starting materials, and is suitable for scale-up in a laboratory or pilot plant setting.

## Overview of the Synthetic Approach

The synthesis of **Methyl 4-(pyridin-3-yloxy)benzoate** is achieved through a copper-catalyzed Ullmann condensation. This reaction involves the coupling of 3-hydroxypyridine with a halo-substituted benzoate ester. In this protocol, we utilize methyl 4-fluorobenzoate due to the enhanced reactivity of the fluoride as a leaving group in nucleophilic aromatic substitution reactions. Potassium carbonate is employed as a base to deprotonate the hydroxyl group of 3-hydroxypyridine, facilitating the nucleophilic attack on the electron-deficient aryl fluoride.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the scale-up synthesis of **Methyl 4-(pyridin-3-yloxy)benzoate**.

Parameter	Value
Reactants	
3-Hydroxypyridine	1.0 equivalent
Methyl 4-fluorobenzoate	1.1 equivalents
Copper(I) Iodide (CuI)	0.1 equivalents
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	2.0 equivalents
Solvent	
Dimethylformamide (DMF)	5 mL per gram of 3-hydroxypyridine
Reaction Conditions	
Temperature	120-130 °C
Reaction Time	12-18 hours
Product Information	
Product Name	Methyl 4-(pyridin-3-yloxy)benzoate
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>3</sub>
Molecular Weight	229.23 g/mol
Typical Yield	75-85%
Purity (by HPLC)	>98%

## Experimental Protocols

### Materials and Equipment

- 3-Hydroxypyridine (99%)
- Methyl 4-fluorobenzoate (99%)

- Copper(I) iodide (CuI, 98%)
- Anhydrous potassium carbonate ( $K_2CO_3$ ,  $\geq 99\%$ )
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine solution (saturated aq. NaCl)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle with temperature controller
- Standard laboratory glassware
- Rotary evaporator
- High-performance liquid chromatography (HPLC) system
- Nuclear Magnetic Resonance (NMR) spectrometer

## Scale-up Synthesis Protocol (10 g scale)

- **Reaction Setup:** In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-hydroxypyridine (10.0 g, 105.1 mmol, 1.0 equiv.), methyl 4-fluorobenzoate (17.8 g, 115.6 mmol, 1.1 equiv.), copper(I) iodide (2.0 g, 10.5 mmol, 0.1 equiv.), and anhydrous potassium carbonate (29.0 g, 210.2 mmol, 2.0 equiv.).
- **Solvent Addition:** Add anhydrous dimethylformamide (50 mL) to the flask.
- **Inert Atmosphere:** Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

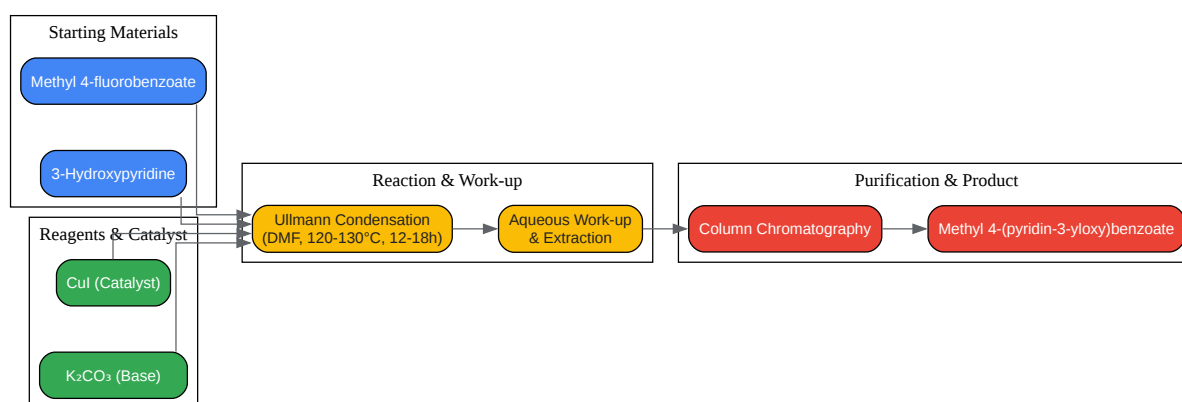
- Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 12-18 hours.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Pour the mixture into 250 mL of cold water and stir for 30 minutes.
  - Extract the aqueous layer with ethyl acetate (3 x 150 mL).
  - Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification:
  - Purify the crude product by column chromatography on silica gel.
  - Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
  - Combine the fractions containing the pure product (as determined by TLC).
  - Remove the solvent under reduced pressure to yield **Methyl 4-(pyridin-3-yloxy)benzoate** as a solid.

## Characterization

- Appearance: Off-white to pale yellow solid.
- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 8.52 (d,  $J$  = 2.8 Hz, 1H), 8.40 (dd,  $J$  = 4.8, 1.2 Hz, 1H), 8.10 (d,  $J$  = 8.8 Hz, 2H), 7.45 (ddd,  $J$  = 8.4, 2.8, 1.2 Hz, 1H), 7.35 (dd,  $J$  = 8.4, 4.8 Hz, 1H), 7.05 (d,  $J$  = 8.8 Hz, 2H), 3.92 (s, 3H).

- $^{13}\text{C}$  NMR (101 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 166.2, 160.8, 152.9, 145.3, 141.8, 131.9 (2C), 127.2, 124.5, 123.9, 118.9 (2C), 52.3.
- Purity (HPLC): >98%.

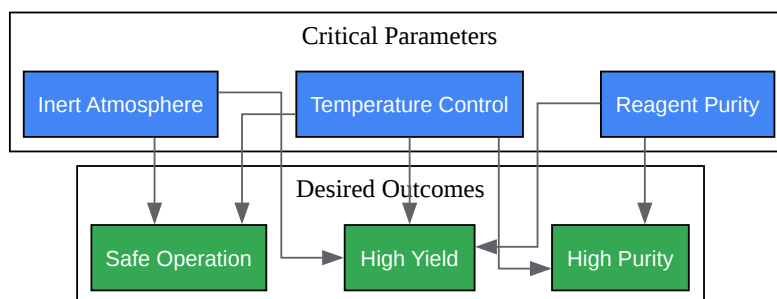
## Visualizations



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Caption: Ullmann condensation workflow for the synthesis of **Methyl 4-(pyridin-3-yloxy)benzoate**.

Key Considerations for Scale-up



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Caption: Key logical relationships for successful scale-up synthesis.

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